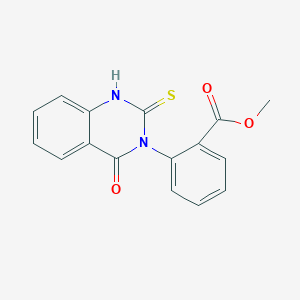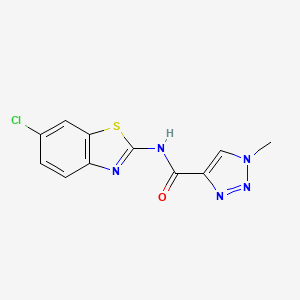![molecular formula C15H14N4OS B6580130 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1020489-13-7](/img/structure/B6580130.png)
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide (MMTPC) is a novel compound of pyrazole carboxamide that has recently been studied for its potential applications in scientific research. MMTPC is a small molecule that is composed of nitrogen, carbon, and sulfur atoms and has a molecular weight of 285.3 g/mol. It has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in various studies to investigate the role of PKC in various physiological processes.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to inhibit cyclooxygenases (cox-1, cox-2) enzymes , which play a key role in the inflammatory response.
Biochemical Pathways
Thiazole derivatives have been found to affect the biochemical evaluation of malondialdehyde (mda), superoxide dismutase (sod), and glutathione peroxidase (gsh-px) from brain homogenate .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
The effectiveness of thiazole derivatives can be influenced by the presence of other agents, as seen in the case of hybrid antimicrobials that combine the effect of two or more agents .
实验室实验的优点和局限性
The use of 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide in laboratory experiments has several advantages. First, it is a potent inhibitor of PKC and thus can be used to investigate the role of PKC in various cellular processes. Second, it is a small molecule and thus can be easily synthesized and used in experiments. Finally, it has been found to have a number of biochemical and physiological effects, which makes it a useful tool for studying various diseases.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a potent inhibitor of PKC and thus can only be used to study the role of PKC in various cellular processes. Second, it is a small molecule and thus can be easily degraded in the presence of other compounds. Third, it has not been extensively studied and thus its effects on other cellular processes are not well understood.
未来方向
Given the potential of 1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide for scientific research, there are a number of potential future directions for its use. First, further research could be conducted to investigate the effects of this compound on other cellular processes, such as signal transduction, apoptosis, and cell growth and differentiation. Second, research could be conducted to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, diabetes, and cardiovascular diseases. Third, research could be conducted to investigate the potential toxicity of this compound and its metabolites. Finally, research could be conducted to develop more efficient methods of synthesizing this compound.
合成方法
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methylphenyl isothiocyanate with 3-methyl-1H-pyrazole-4-carboxamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound.
科学研究应用
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has been used in numerous scientific studies due to its ability to inhibit PKC. It has been used to investigate the role of PKC in various physiological processes, including the regulation of cell growth and differentiation, signal transduction, and apoptosis. In addition, this compound has been used to investigate the role of PKC in various diseases, such as cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-3-5-11(6-4-10)13-9-21-15(16-13)17-14(20)12-7-8-19(2)18-12/h3-9H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQVAQWFDYNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)


![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)
